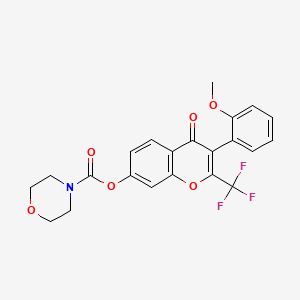

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

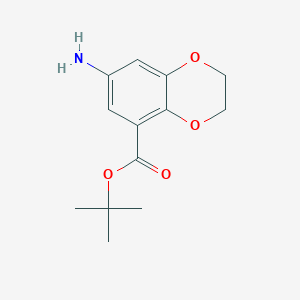

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. It includes a morpholine ring, a chromenone moiety, and a trifluoromethyl group. Morpholines are often used in drug design because they are bioisosteric with a phenethylamine skeleton . The chromenone moiety is a common structural motif in natural products and medicinal chemistry . The trifluoromethyl group is a common substituent in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a drug .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more comprehensive description .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could potentially increase its solubility in water, while the trifluoromethyl group could increase its lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

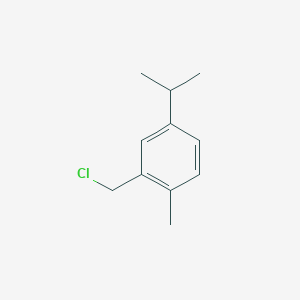

Synthesis of DNA-PK Inhibitors

The compound is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. An example is its use in synthesizing NU7441, a potent inhibitor, using methods that involve allyl protecting groups (Rodriguez Aristegui et al., 2006).

Reactions with Other Compounds

The compound undergoes various reactions, such as with aniline and o-phenylenediamine. These reactions and thermal cyclizations lead to the formation of different esters and derivatives, indicating its versatility in synthetic chemistry (Pimenova et al., 2003).

Biological and Medicinal Applications

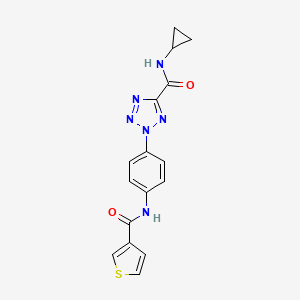

Neuroprotective Effects

Derivatives of this compound have shown significant neuroprotective effects against oxidative stress, indicating potential applications in treating neurological disorders (Sameem et al., 2017).

Antibacterial Activity

Certain derivatives, like 4-hydroxy-chromen-2-one, have demonstrated high levels of antibacterial activity, suggesting potential uses in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antiviral Properties

Some derivatives have shown promising antiviral activity against influenza A and Coxsackie B3 viruses, indicating potential in antiviral drug development (Shcherbakov et al., 2020).

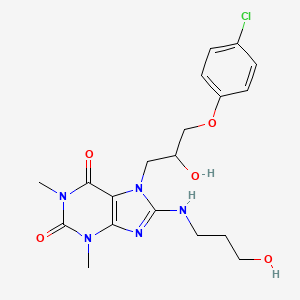

Metabolism and Pharmacokinetics

- Metabolic Pathways: A study on HM-30181, a compound structurally related to 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, explored its metabolic pathways in rats. This research provides insights into how similar compounds might be metabolized in biological systems (Paek et al., 2006).

Analytical and Structural Studies

- Crystallography and Analysis: The structural and crystallographic analysis of derivatives, including their polymorphs and hydrates, offers detailed insights into their molecular architecture, essential for understanding their chemical behavior and potential applications (Reis et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3NO6/c1-29-16-5-3-2-4-14(16)18-19(27)15-7-6-13(12-17(15)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOQCXHYUMQCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)

![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)